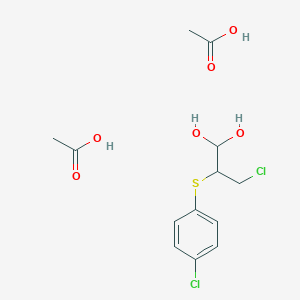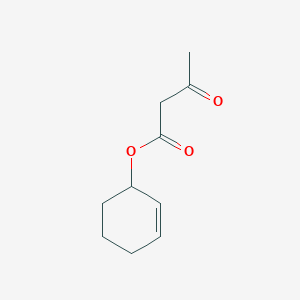![molecular formula C12H20NO4P B14591774 Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate CAS No. 61211-76-5](/img/structure/B14591774.png)
Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to an ethyl chain, which is further connected to a hydroxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the 4-hydroxyaniline group. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an appropriate halide under controlled conditions to form the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove any impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in substitution reactions where the ethyl or hydroxyaniline groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various phosphonate esters with different functional groups .
Scientific Research Applications
Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphonates.
Mechanism of Action
The mechanism of action of Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate the activity of enzymes that recognize phosphate substrates. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler phosphonate ester used in similar applications but lacks the hydroxyaniline group.
Dimethyl methylphosphonate: Another phosphonate ester with different alkyl groups, used in various industrial applications.
Uniqueness
Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate is unique due to the presence of the hydroxyaniline group, which imparts additional reactivity and potential for specific interactions in biological systems. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
CAS No. |
61211-76-5 |
|---|---|
Molecular Formula |
C12H20NO4P |
Molecular Weight |
273.26 g/mol |
IUPAC Name |
4-(2-diethoxyphosphorylethylamino)phenol |
InChI |
InChI=1S/C12H20NO4P/c1-3-16-18(15,17-4-2)10-9-13-11-5-7-12(14)8-6-11/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChI Key |
ZXQAROVQRWKUAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCNC1=CC=C(C=C1)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



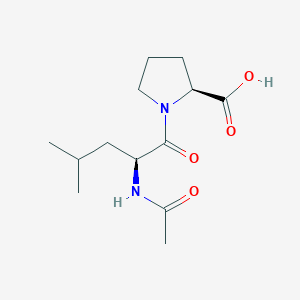
![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
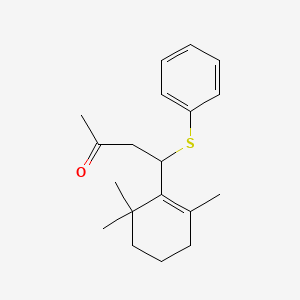
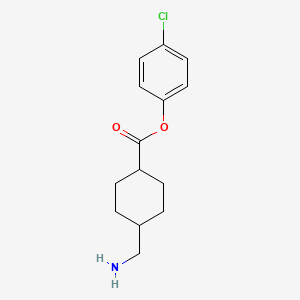
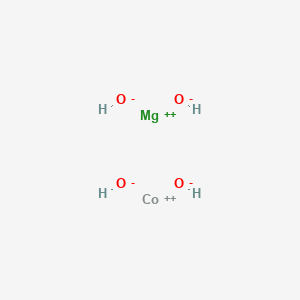
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)
![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
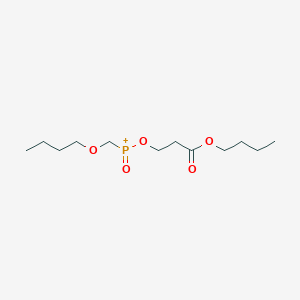

![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
